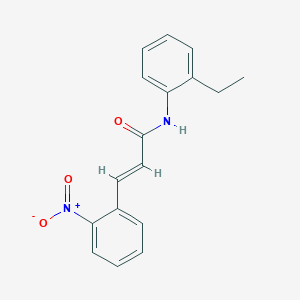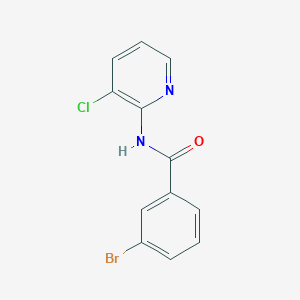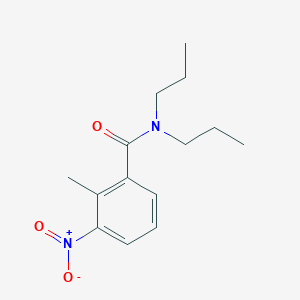
N-(2-ethylphenyl)-3-(2-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethylphenyl)-3-(2-nitrophenyl)acrylamide, commonly known as ENA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. ENA is a yellow crystalline powder that is soluble in organic solvents such as chloroform and methanol. It has a molecular weight of 307.32 g/mol and a melting point of 205-207°C.
作用機序
The mechanism of action of ENA is not fully understood, but it is believed to involve the formation of covalent bonds with proteins and other biomolecules. This can lead to changes in the structure and function of these molecules, which can in turn affect cellular processes such as signaling and metabolism.
Biochemical and Physiological Effects:
ENA has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. It has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of ENA is its strong fluorescence properties, which make it an ideal candidate for use as a fluorescent probe in biological imaging. However, ENA also has some limitations. It is relatively unstable in aqueous solutions, which can make it difficult to work with in certain experiments. Additionally, its synthesis method can be complex and time-consuming, which can limit its availability for certain applications.
将来の方向性
There are a number of future directions for research on ENA. One area of interest is in the development of new fluorescent probes based on ENA. Researchers are also interested in exploring the potential therapeutic applications of ENA, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, there is interest in developing new synthesis methods for ENA that are more efficient and scalable, which could make it more widely available for research and commercial applications.
Conclusion:
In conclusion, ENA is a chemical compound that has gained significant attention in scientific research due to its unique properties. It has been shown to have potential applications in various fields of research, including the development of fluorescent probes and the treatment of neurodegenerative diseases. While there are some limitations to its use, there are also many opportunities for future research and development.
合成法
The synthesis of ENA involves the reaction between 2-nitroacetophenone and 2-ethylphenyl isocyanate. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as acetonitrile. The product is then purified by recrystallization from a suitable solvent. The yield of ENA is typically around 60-70%.
科学的研究の応用
ENA has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the development of fluorescent probes for biological imaging. ENA has been shown to exhibit strong fluorescence properties, making it an ideal candidate for use as a fluorescent probe. It has been used to visualize the distribution of proteins and lipids within cells, as well as to monitor changes in intracellular calcium levels.
特性
IUPAC Name |
(E)-N-(2-ethylphenyl)-3-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-2-13-7-3-5-9-15(13)18-17(20)12-11-14-8-4-6-10-16(14)19(21)22/h3-12H,2H2,1H3,(H,18,20)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBFBWQCBUXRJN-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1NC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3,4-dimethylbenzoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B5842764.png)

![3-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5842788.png)

![4-[(4-ethoxybenzyl)amino]benzenesulfonamide](/img/structure/B5842802.png)
![7-(4-fluorophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5842810.png)

![6-allyl-2-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5842836.png)
![1-benzyl-3-[(4-methyl-1-piperidinyl)carbonothioyl]-1H-indole](/img/structure/B5842838.png)



![2-{4-[(4-ethoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol](/img/structure/B5842847.png)
